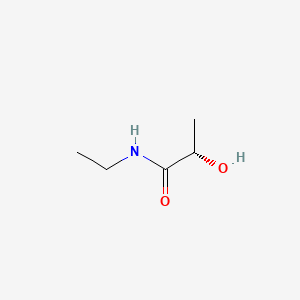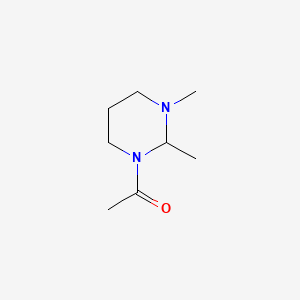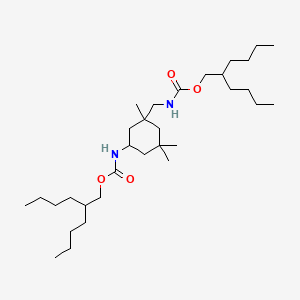
2-(difluorometil)-1-metil-1H-1,3-benzodiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a diazole ring. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it of interest in various fields of research and industry.
Aplicaciones Científicas De Investigación
2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole is the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells . It is particularly active in tumor cells, making it a potential target for antineoplastic therapy .
Mode of Action
2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole acts as an irreversible inhibitor of ornithine decarboxylase . By inhibiting this enzyme, the compound interferes with the production of polyamines. The effects of this compound on growth are usually cytostatic and can be reversed by micromolar concentrations of polyamines in the cellular environment .
Biochemical Pathways
The inhibition of ornithine decarboxylase by 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole affects the polyamine biosynthesis pathway . This results in decreased transcription of the growth-related c-myc and c-fos genes . The reduction in polyamine levels can have downstream effects on cell growth and differentiation .
Pharmacokinetics
Similar compounds like eflornithine have been shown to have good bioavailability when administered intravenously
Result of Action
The inhibition of ornithine decarboxylase by 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole leads to a decrease in the levels of polyamines. This can result in cytostatic effects, slowing the growth of cells, particularly tumor cells . The compound’s effects can be reversed by the presence of polyamines in the cellular environment .
Action Environment
The action of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole can be influenced by various environmental factors. For instance, the presence of polyamines in the cellular environment can reverse the compound’s cytostatic effects . Additionally, the efficacy and stability of the compound could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole typically involves the introduction of the difluoromethyl group into the benzodiazole framework. One common method is the reaction of a suitable benzodiazole precursor with a difluoromethylating agent. For example, the reaction of 1-methyl-1H-1,3-benzodiazole with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating reagents that are efficient and cost-effective. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted benzodiazoles .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(trifluoromethyl)-1-methyl-1H-1,3-benzodiazole
- 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole
- 2-(bromomethyl)-1-methyl-1H-1,3-benzodiazole
Uniqueness
2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various applications .
Propiedades
IUPAC Name |
2-(difluoromethyl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c1-13-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGGNLKUNISIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-[[[(1,1-dimethylethoxy)carbonyl]amino]carbonyl]- (9CI)](/img/new.no-structure.jpg)


![1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI)](/img/structure/B574456.png)




